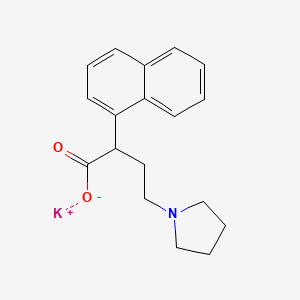
Potassium alpha-(2'-pyrrolidinyl)ethyl-1-naphthaleneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate is a complex organic compound that features a naphthalene ring, a pyrrolidine ring, and a potassium salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate typically involves the reaction of 1-naphthaleneacetic acid with 2-(2-pyrrolidinyl)ethanol in the presence of a base, followed by the addition of potassium hydroxide to form the potassium salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Shares the naphthalene ring structure but lacks the pyrrolidine ring and potassium salt.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring but differ in other structural aspects.
Uniqueness
Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate is unique due to its combination of a naphthalene ring, a pyrrolidine ring, and a potassium salt. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
64038-75-1 |
|---|---|
Molecular Formula |
C18H20KNO2 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
potassium;2-naphthalen-1-yl-4-pyrrolidin-1-ylbutanoate |
InChI |
InChI=1S/C18H21NO2.K/c20-18(21)17(10-13-19-11-3-4-12-19)16-9-5-7-14-6-1-2-8-15(14)16;/h1-2,5-9,17H,3-4,10-13H2,(H,20,21);/q;+1/p-1 |
InChI Key |
KTUTYLYDMIAEJD-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(C1)CCC(C2=CC=CC3=CC=CC=C32)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


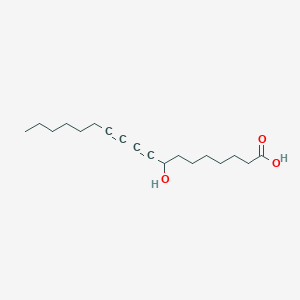
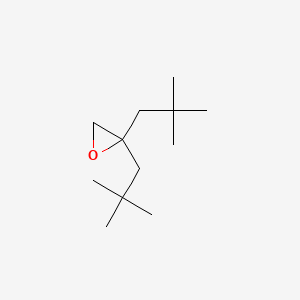
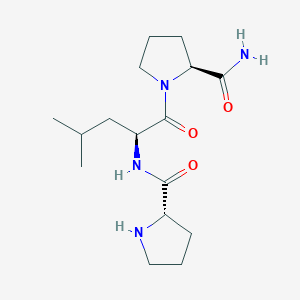

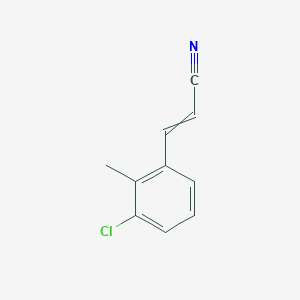
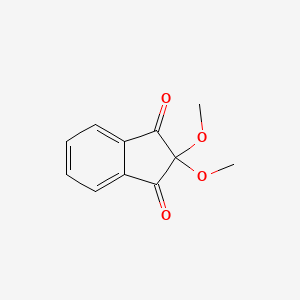
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
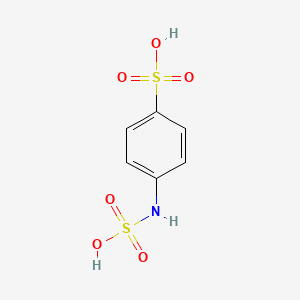
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14484294.png)
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)


![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
